molecular formula C21H20N2O5 B5161564 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-N-ethyl-1,3-oxazole-4-carboxamide

2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-N-ethyl-1,3-oxazole-4-carboxamide

カタログ番号: B5161564
分子量: 380.4 g/mol
InChIキー: MJHAUJDAGRJPHN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-N-ethyl-1,3-oxazole-4-carboxamide, also known as BIBX1382, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR plays a crucial role in the regulation of cell growth, differentiation, and survival. Overexpression or mutation of EGFR is associated with various types of cancer, including lung, breast, and colon cancer. BIBX1382 has shown promising results in preclinical studies as a potential treatment for cancer.

作用機序

2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-N-ethyl-1,3-oxazole-4-carboxamide binds to the ATP-binding site of EGFR and inhibits its tyrosine kinase activity. This leads to the inhibition of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and metastasis. This compound also induces the expression of pro-apoptotic genes and inhibits the expression of anti-apoptotic genes, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a high selectivity for EGFR and a favorable pharmacokinetic profile. It has a long half-life and is well-tolerated in preclinical studies. This compound has been shown to inhibit the growth and metastasis of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy.

実験室実験の利点と制限

2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-N-ethyl-1,3-oxazole-4-carboxamide is a well-established inhibitor of EGFR tyrosine kinase, and its synthesis and characterization have been reported in several scientific journals. It has been extensively studied in preclinical models of cancer and has shown promising results as a potential treatment for cancer. However, the use of this compound in clinical trials is limited by its low solubility and bioavailability, which may require the use of specialized formulations or delivery systems.

将来の方向性

Future research on 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-N-ethyl-1,3-oxazole-4-carboxamide could focus on the development of novel formulations or delivery systems to improve its solubility and bioavailability. Additionally, the combination of this compound with other targeted therapies or conventional chemotherapy could be explored as a potential treatment strategy for cancer. Further studies are needed to elucidate the molecular mechanisms of this compound and its effects on tumor microenvironment and immune response. Finally, the potential use of this compound in other diseases, such as inflammatory disorders or neurodegenerative diseases, could be investigated.

合成法

The synthesis of 2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-N-ethyl-1,3-oxazole-4-carboxamide involves several steps, including the protection of the benzodioxole moiety, the formation of the oxazole ring, and the deprotection of the benzodioxole. The final product is obtained in good yield and purity. The synthesis of this compound has been reported in several scientific journals, and the procedure is well-established.

科学的研究の応用

2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-N-ethyl-1,3-oxazole-4-carboxamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that this compound inhibits the activity of EGFR and downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis. In vivo studies have demonstrated that this compound inhibits tumor growth and metastasis in various types of cancer, including lung, breast, and colon cancer.

特性

IUPAC Name

2-(1,3-benzodioxol-5-yloxymethyl)-N-benzyl-N-ethyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-2-23(11-15-6-4-3-5-7-15)21(24)17-12-26-20(22-17)13-25-16-8-9-18-19(10-16)28-14-27-18/h3-10,12H,2,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHAUJDAGRJPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=COC(=N2)COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。